

Physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole

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Compound of Interest

Compound Name: 7-Bromo-4,5-difluoro-1H-indole

Cat. No.: B1322119

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In-Depth Technical Guide: 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **7-Bromo-4,5-difluoro-1H-indole**, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide consolidates known information from supplier specifications and provides context based on the properties of structurally related compounds.

Core Properties and Data

7-Bromo-4,5-difluoro-1H-indole is a substituted indole with the chemical formula $C_8H_4BrF_2N$. [1] Its structure features a bromine atom at the 7-position and fluorine atoms at the 4- and 5-positions of the indole ring. This unique substitution pattern is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. [2][3] The introduction of fluorine atoms can further enhance biological activity and improve pharmacokinetic profiles. [4][5][6]

Table 1: Physical and Chemical Properties of **7-Bromo-4,5-difluoro-1H-indole**

Property	Value	Source
CAS Number	877160-16-2	[7][8]
Molecular Formula	C ₈ H ₄ BrF ₂ N	[1]
Molecular Weight	232.02 g/mol	[1]
Appearance	Powder	[7]
Storage Temperature	Room Temperature	[7]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the surveyed literature. Researchers are advised to perform their own characterization experiments.

Spectral and Analytical Data

Detailed experimental spectral data for **7-Bromo-4,5-difluoro-1H-indole** are not widely published. However, standard analytical techniques would be employed for its characterization.

Expected Analytical Profile:

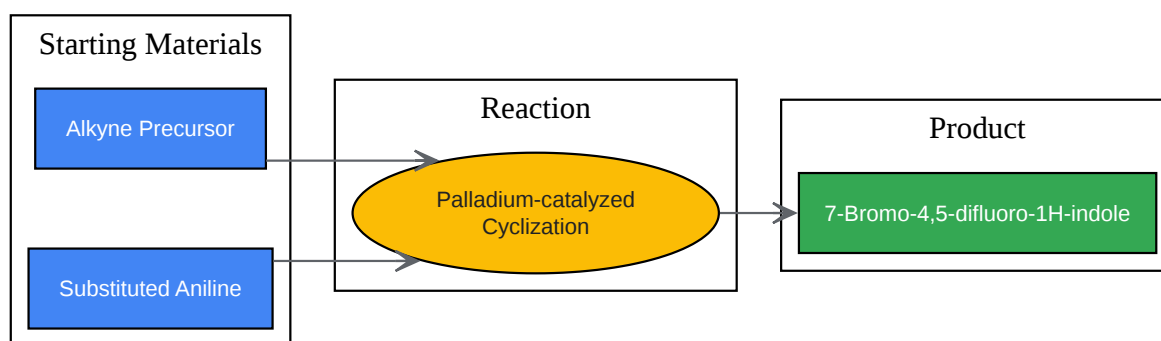
- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
- ¹³C NMR:** The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).
- ¹⁹F NMR:** The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds and will show distinct signals for the two fluorine atoms at the 4- and 5-positions.
- Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Researchers synthesizing or using this compound should perform these analyses to confirm its identity and purity.

Reactivity and Synthesis

While a specific, detailed experimental protocol for the synthesis of **7-Bromo-4,5-difluoro-1H-indole** is not available in the reviewed literature, its synthesis would likely follow established methods for the preparation of substituted indoles. A potential synthetic approach could involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction from appropriately substituted aniline and alkyne precursors.

General Synthetic Workflow (Hypothetical):



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Caption: Hypothetical synthetic workflow for **7-Bromo-4,5-difluoro-1H-indole**.

Safety and Handling

Based on available safety data sheets, **7-Bromo-4,5-difluoro-1H-indole** is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.[7]

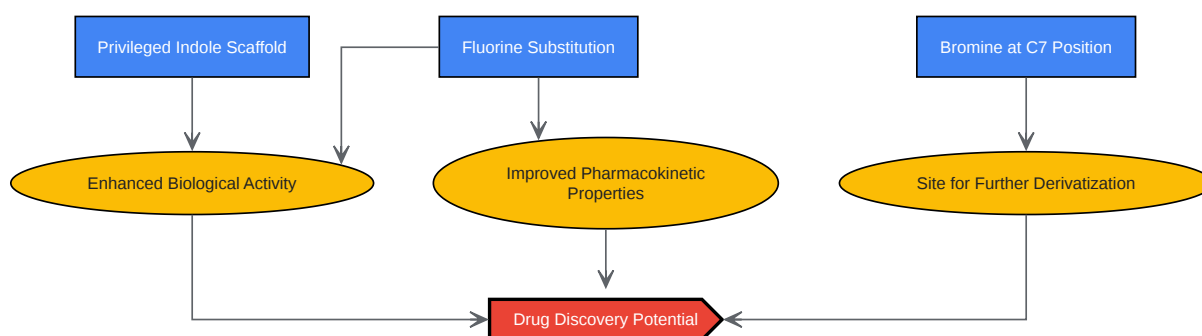
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery

The indole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[3][9][10] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]

Given these characteristics, **7-Bromo-4,5-difluoro-1H-indole** represents a valuable scaffold for the development of new therapeutic agents. The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.

Logical Relationship for Drug Discovery Potential:



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Caption: Factors contributing to the drug discovery potential of **7-Bromo-4,5-difluoro-1H-indole**.

Conclusion

7-Bromo-4,5-difluoro-1H-indole is a promising but currently under-characterized compound. Its unique combination of a privileged indole scaffold with strategic halogenation suggests significant potential for applications in medicinal chemistry and materials science. Further experimental investigation into its physical properties, synthetic accessibility, and biological activity is warranted to fully explore its utility. This guide serves as a foundational resource for researchers interested in this and related fluorinated indole derivatives.

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